molecular formula C21H17NO4 B15108313 7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate

7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate

Cat. No.: B15108313
M. Wt: 347.4 g/mol
InChI Key: YTEGPRSNCKJQQO-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate typically involves the condensation of 1-methylindole-3-carbaldehyde with 7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at temperatures ranging from 0°C to 40°C .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    1-Methylindole-3-carbaldehyde: A precursor in the synthesis of the compound.

    7-Methyl-3-oxobenzo[3,4-b]furan-6-yl acetate: Another precursor in the synthesis

Uniqueness

7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate is unique due to its specific combination of indole and benzofuran structures, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate

InChI

InChI=1S/C21H17NO4/c1-12-18(25-13(2)23)9-8-16-20(24)19(26-21(12)16)10-14-11-22(3)17-7-5-4-6-15(14)17/h4-11H,1-3H3/b19-10+

InChI Key

YTEGPRSNCKJQQO-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.